molecular formula C24H26FN5OS B2853711 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898368-14-4

2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2853711
CAS RN: 898368-14-4
M. Wt: 451.56
InChI Key: CYQMYMMWBPBHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a thiazolo[3,2-b][1,2,4]triazol ring, and a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the preformed anion of a certain compound reacted via nucleophilic aromatic substitution with another compound, which was synthesized by oxidative cyclization of 4-fluorobenzoylacetonitrile with thiourea followed by Sandmeyer reaction .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for certain inhibitory effects .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to its structure. For instance, the replacement of the naphthalene moiety with the benzene moiety could abolish certain inhibitory effects .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agent

This compound has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The molecular results revealed that these compounds have promising neuroprotective and anti-inflammatory properties . They showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Potential PPARα, -γ, and -δ Agonist

The compound has been synthesized as a potential triple-acting PPARα, -γ, and -δ agonist . PPARs (Peroxisome proliferator-activated receptors) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, and metabolism.

Inhibitor of ENTs

The compound has been studied as a novel inhibitor of ENTs (equilibrative nucleoside transporters) . ENTs are integral membrane proteins that facilitate the transport of nucleosides and nucleobases across biological membranes. They play a crucial role in nucleotide synthesis and purinergic signaling.

Antiviral Activity

Indole derivatives, which share a similar structure with the compound, have been reported to possess antiviral activity . They have been prepared and reported as antiviral agents, showing inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

Indole derivatives have also been reported to possess anti-inflammatory activity . This suggests that “2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” may also have potential anti-inflammatory applications.

Anticancer Activity

Indole derivatives have been reported to possess anticancer activity . This suggests that the compound may also have potential anticancer applications.

Mechanism of Action

While the exact mechanism of action for this specific compound is not clear from the available literature, similar compounds have been found to inhibit certain biological activities. For example, certain analogues were found to inhibit human Equilibrative Nucleoside Transporters .

properties

IUPAC Name

2-ethyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5OS/c1-3-20-26-24-30(27-20)23(31)22(32-24)21(17-6-4-16(2)5-7-17)29-14-12-28(13-15-29)19-10-8-18(25)9-11-19/h4-11,21,31H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQMYMMWBPBHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.